1-(2-Azido-5-chlorobenzoyl)piperidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
797751-39-4 |
|---|---|
Molecular Formula |
C12H11ClN4O2 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
1-(2-azido-5-chlorobenzoyl)piperidin-2-one |
InChI |
InChI=1S/C12H11ClN4O2/c13-8-4-5-10(15-16-14)9(7-8)12(19)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2 |
InChI Key |
DHEHYGPWKKKLDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Azido 5 Chlorobenzoyl Piperidin 2 One and Analogues
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 1-(2-azido-5-chlorobenzoyl)piperidin-2-one provides a logical framework for planning its synthesis by breaking down the complex target molecule into simpler, commercially available, or readily synthesizable precursors.
Identification of Key Disconnection Points and Strategic Precursors
The most logical disconnection point in the target molecule is the amide bond linking the piperidin-2-one ring and the 2-azido-5-chlorobenzoyl moiety. This C-N bond disconnection simplifies the molecule into two key precursors: piperidin-2-one (also known as δ-valerolactam) and 2-azido-5-chlorobenzoic acid.
This primary disconnection suggests an amide bond formation as the final key step in the synthesis. Further retrosynthetic analysis of the 2-azido-5-chlorobenzoic acid precursor points to 2-amino-5-chlorobenzoic acid as a strategic starting material. The azido (B1232118) group can be introduced from the amino group via a diazotization reaction followed by substitution with an azide (B81097) salt. 2-Amino-5-chlorobenzoic acid is a commercially available compound.
The piperidin-2-one core is also a readily available starting material. However, for the synthesis of analogues with substitutions on the piperidinone ring, a de novo synthesis of this heterocyclic core would be necessary.
| Target Compound | Key Disconnection | Precursor 1 | Precursor 2 |
| This compound | Amide C-N bond | Piperidin-2-one | 2-Azido-5-chlorobenzoic acid |
Consideration of Stereochemical Control in Analog Synthesis
For the synthesis of analogues of this compound that possess stereocenters on the piperidin-2-one ring, careful consideration of stereochemical control is paramount. The introduction of chirality can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
For instance, if a substituent is to be introduced at the α-position of the piperidin-2-one ring, enantioselective alkylation of the corresponding enolate can be employed. This can be achieved by using a chiral base or by attaching a chiral auxiliary to the nitrogen atom of the lactam, which directs the approach of the electrophile from a specific face. Alternatively, asymmetric hydrogenation of a corresponding unsaturated lactam precursor can establish a chiral center with high enantioselectivity.
Synthesis of the Piperidin-2-one Cyclic Amide Core
The piperidin-2-one (δ-lactam) ring is a common structural motif in many biologically active compounds. Its synthesis can be accomplished through a variety of classical and modern organic chemistry methods.
Classical and Modern Approaches for δ-Lactam Ring Formation
Cyclization by Amide Bond Formation: This is one of the most common methods for constructing lactam rings. It typically involves the intramolecular cyclization of a δ-amino acid. The reaction is often promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester.
C-C Bond Formations: Modern approaches to δ-lactam synthesis also include methods that form a key carbon-carbon bond to complete the ring. For example, the Castagnoli-Cushman reaction provides a powerful tool for the synthesis of polysubstituted δ-lactams through the reaction of an imine with a cyclic anhydride. acs.org
Other notable methods include:
Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclopentanone (B42830) oxime to yield piperidin-2-one. google.com
Schmidt Reaction: The reaction of a cyclic ketone with hydrazoic acid in the presence of a strong acid can also afford the corresponding lactam.
Ring-Closing Metathesis (RCM): This powerful C-C bond-forming reaction has been employed for the synthesis of unsaturated δ-lactams from appropriate diene precursors.
| Method | Description | Key Intermediates |
| Cyclization of δ-amino acids | Intramolecular amide bond formation. | δ-amino acids |
| Castagnoli-Cushman Reaction | Reaction of an imine with a cyclic anhydride. acs.org | Imines, cyclic anhydrides |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of a cyclopentanone oxime. google.com | Cyclopentanone oxime |
| Schmidt Reaction | Reaction of a cyclic ketone with hydrazoic acid. | Cyclic ketones |
Precursor Synthesis and Functionalization of the Piperidinone Ring
For the synthesis of substituted piperidin-2-one analogues, the functionalization of the piperidinone ring is a key step. This can be achieved either by starting with a pre-functionalized linear precursor that is then cyclized, or by direct functionalization of the pre-formed piperidin-2-one ring.
For example, a substituted δ-amino acid can be synthesized and then cyclized to afford a piperidin-2-one with a substituent at a specific position. Alternatively, reactions such as alkylation, halogenation, or acylation can be performed on the piperidin-2-one scaffold itself.
α-Alkylation Strategies for Piperidin-2-ones
The introduction of substituents at the α-position to the carbonyl group of piperidin-2-one is a common strategy for creating structural diversity. This is typically achieved through the alkylation of the corresponding lactam enolate.
The process involves the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a nucleophilic enolate. This enolate is then reacted with an electrophile, such as an alkyl halide, to introduce the desired substituent.
The regioselectivity of the alkylation is generally well-controlled due to the single enolizable position. However, stereoselectivity can be a challenge if a new stereocenter is formed. As mentioned in section 2.1.2, the use of chiral auxiliaries on the nitrogen atom can provide excellent stereocontrol in these reactions.
Construction of the 2-Azido-5-chlorobenzoyl Moiety
The formation of the 2-azido-5-chlorobenzoyl portion of the molecule is a critical sequence that requires precise control over the introduction of substituents onto the benzene (B151609) ring. This typically begins with a substituted benzoic acid precursor, which is then modified to incorporate the necessary chloro and azido groups in the correct positions.
Synthesis of Substituted Benzoic Acid Precursors
The foundation of the 2-azido-5-chlorobenzoyl moiety is a suitably substituted benzoic acid. The synthesis of this precursor often involves strategic halogenation and the subsequent introduction of the azido group.
Achieving the desired 5-chloro substitution pattern on the benzoic acid ring requires careful selection of the starting material and halogenation conditions to ensure regioselectivity. For instance, starting with 2-aminobenzoic acid (anthranilic acid), ring chlorination can be carried out using reagents like sulfuryl chloride to yield 2-amino-5-chlorobenzoic acid. chemicalbook.com The directing effects of the amino and carboxylic acid groups on the aromatic ring guide the incoming chloro substituent primarily to the 5-position.
Alternative strategies may involve the chlorination of other benzoic acid derivatives. semanticscholar.org The choice of chlorinating agent, such as chlorine gas, phosphorus pentachloride, or N-chlorosuccinimide, and the reaction conditions (e.g., solvent, temperature, and catalyst) are crucial for controlling the position and degree of chlorination. researchgate.netgoogle.com For example, the chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid can lead to multiple chlorinated products. researchgate.net Therefore, understanding the directing effects of the existing substituents is paramount for predictable outcomes.
Table 1: Examples of Regioselective Halogenation Reactions
| Starting Material | Reagent(s) | Product | Reference |
| Anthranilic acid | Sulfuryl chloride | 5-Chloroanthranilic acid | chemicalbook.com |
| 4-Acetylaminobenzoic acid | Cl₂ | 4-Acetylamino-3,5-dichlorobenzoic acid | researchgate.net |
| 3,4-Difluorochlorobenzene | Chloroacetyl chloride, then NaOCl | 2-Chloro-4,5-difluorobenzoic acid | google.com |
With the chloro-substituted benzoic acid precursor in hand, the next key transformation is the introduction of the azido group at the 2-position.
Diazotization-Azidation: A common and effective method for introducing an azido group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an azide source. organic-chemistry.orgbyjus.com In the context of synthesizing 2-azido-5-chlorobenzoic acid, the starting material would be 2-amino-5-chlorobenzoic acid. This amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. byjus.comlibretexts.org This intermediate is then reacted with a source of azide ions, such as sodium azide, to displace the diazonium group and form the desired 2-azido-5-chlorobenzoic acid. researchgate.netscielo.br
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and reacts with the primary amine. byjus.comlibretexts.org The subsequent diazonium salt is a versatile intermediate in organic synthesis.
Nucleophilic Aromatic Substitution: In some cases, the azido group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This approach requires an aromatic ring that is activated towards nucleophilic attack, typically by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com For instance, if a suitable precursor with a leaving group at the 2-position and activating groups on the ring is available, direct displacement with sodium azide could be a viable route. The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) often being the most effective. masterorganicchemistry.com
Activation of Carboxylic Acid for Amide Bond Formation
Once the 2-azido-5-chlorobenzoic acid is synthesized, the carboxylic acid group must be activated to facilitate the formation of an amide bond with piperidin-2-one. This activation is necessary because carboxylic acids themselves are generally not reactive enough to undergo direct amidation.
A wide array of coupling reagents has been developed to promote amide bond formation by converting the carboxylic acid into a more reactive intermediate. nih.govfishersci.co.ukluxembourg-bio.com Common reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and reduce racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. luxembourg-bio.compeptide.com HOBt traps the O-acylisourea to form an active ester, which then reacts with the amine. nih.gov
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents. fishersci.co.ukpeptide.compeptide.com They react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an activated ester that readily couples with the amine. fishersci.co.ukpeptide.com
Carbonyl diimidazole (CDI): This reagent activates the carboxylic acid by forming a reactive acylimidazolide intermediate.
The choice of coupling reagent and additives can significantly impact the reaction's success, particularly when dealing with sensitive functional groups.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Additive(s) / Base(s) | Reactive Intermediate | Reference(s) |
| Carbodiimides | EDC, DCC | HOBt, DMAP, DIPEA | O-acylisourea / Active ester | nih.govfishersci.co.ukluxembourg-bio.compeptide.com |
| Uronium/Aminium Salts | HBTU, HATU | HOBt, DIPEA | Active ester | fishersci.co.ukpeptide.compeptide.com |
| Imidazolium-based | CDI | - | Acylimidazolide | mdpi.com |
Achieving high yield and selectivity in the amide bond formation step requires careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used for coupling reactions as they effectively dissolve the reactants and intermediates. fishersci.co.uk
Base: A non-nucleophilic base, such as DIPEA or triethylamine (B128534) (TEA), is typically added to neutralize the acidic protons and facilitate the reaction. fishersci.co.ukpeptide.com
Temperature: Coupling reactions are often carried out at room temperature, although gentle heating may be necessary in some cases to drive the reaction to completion. fishersci.co.uk
Stoichiometry: The relative amounts of the carboxylic acid, amine, coupling reagent, and base need to be carefully controlled to maximize product formation and minimize side reactions.
By systematically adjusting these parameters, the synthesis of this compound can be optimized to achieve a high yield of the desired product with high purity.
Convergent and Divergent Synthetic Routes for the Target Compound and its Derivatives
The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies. These routes are designed to maximize efficiency and allow for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
A common convergent approach involves the preparation of two key fragments: a substituted benzoyl chloride and piperidin-2-one. The synthesis of the benzoyl fragment typically starts from a readily available material like 2-amino-5-chlorobenzoic acid. This precursor undergoes diazotization followed by azidation to introduce the azide moiety. The resulting 2-azido-5-chlorobenzoic acid is then converted to its corresponding acyl chloride, often using reagents such as thionyl chloride or oxalyl chloride. The piperidin-2-one fragment can be prepared through various methods, including the Beckmann rearrangement of cyclopentanone oxime. The final step in this convergent synthesis is the acylation of piperidin-2-one with the prepared 2-azido-5-chlorobenzoyl chloride in the presence of a suitable base to yield the target compound.
Divergent strategies often commence from a common intermediate which is then elaborated into a variety of derivatives. For instance, 1-(2-amino-5-chlorobenzoyl)piperidin-2-one can serve as a pivotal intermediate. This compound can be synthesized by the coupling of 2-amino-5-chlorobenzoic acid and piperidin-2-one. From this common intermediate, a range of analogues can be prepared. The parent compound, this compound, is accessible through diazotization of the primary aromatic amine followed by treatment with an azide source, such as sodium azide.
An alternative divergent route could involve the initial synthesis of 1-(2-nitro-5-chlorobenzoyl)piperidin-2-one. The nitro group in this intermediate can then be reduced to an amine, which can subsequently be converted to the azide. This pathway allows for the introduction of the azido group at a later stage in the synthesis. The following table outlines a representative reaction scheme for a key acylation step in the synthesis of a related compound.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoaniline | 5-Bromovaleryl chloride | Triethylamine | Chloroform | Room Temperature | Not specified |
| 4-Nitroaniline | 5-Chlorovaleryl chloride | Potassium Carbonate/Potassium Hydroxide | THF/Chlorobenzene (B131634) | Not specified | Not specified |
This table presents data for the synthesis of precursors to Apixaban, illustrating the conditions for the acylation and cyclization to form the piperidin-2-one ring attached to a substituted phenyl group.
Development of Continuous Flow Protocols for Efficient Azide Reduction and Lactam Formation
The use of continuous flow chemistry in the synthesis of pharmaceutical intermediates is a rapidly growing field, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. acs.org The synthesis of this compound involves potentially hazardous intermediates, such as organic azides, making it an ideal candidate for the application of flow chemistry. durham.ac.uk
The formation of the lactam ring itself can also be adapted to a continuous flow process. For instance, the intramolecular cyclization of a γ-amino acid derivative to form a lactam can be achieved by passing the substrate through a heated reactor in the presence of a catalyst. thieme-connect.com Flow chemistry enables rapid heating and cooling, which can be beneficial for reactions that require precise temperature control to minimize side reactions. thieme-connect.com The development of such protocols for N-acyl lactam synthesis has been reported, demonstrating the feasibility of this approach. thieme-connect.com
A hypothetical continuous flow process for a key transformation in the synthesis of a related N-acyl lactam is outlined below:
| Reactant | Reagent | Catalyst/Promoter | Solvent | Residence Time | Temperature (°C) | Yield (%) |
| N-Acyl saccharin (B28170) derivative | DBU or DBN | - | 1,4-Dioxane | 8 minutes | 70 | up to 92 |
This table is based on a reported continuous flow synthesis of N-(3-acylamidopropyl)lactam derivatives, illustrating the potential for rapid and high-yielding lactam formations in a flow reactor. thieme-connect.comthieme-connect.com
The integration of multiple reaction steps into a single, continuous flow process, often referred to as a "telescoped" synthesis, is a major goal in modern pharmaceutical manufacturing. nih.gov For the synthesis of Apixaban intermediates, a flow system could be envisioned where the azide reduction is immediately followed by the next reaction step, eliminating the need for isolation and purification of the potentially unstable amine intermediate.
Chemical Reactivity and Transformations of 1 2 Azido 5 Chlorobenzoyl Piperidin 2 One
Azide (B81097) Group Reactivity in Bioorthogonal Chemistry and Organic Synthesis
The chemical utility of 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one is dominated by the reactivity of its aryl azide group. This functional group is a cornerstone of bioorthogonal chemistry, a class of reactions that can proceed in living systems without interfering with native biochemical processes. nih.govmdpi.com The azide group is exceptionally stable in biological media and does not typically react with the vast array of functional groups found in biomolecules, making it an ideal chemical handle for specific modifications. mdpi.com Its reactivity is primarily harnessed through a few highly specific and reliable transformations, most notably cycloaddition reactions and reductions. researchgate.net These reactions allow for the precise covalent attachment of the this compound scaffold to other molecules or its conversion into other useful functional groups, providing a versatile platform for applications in chemical biology and organic synthesis. nih.govresearchgate.net
The most prominent reaction of the azide group on this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the coupling of the azide with a terminal alkyne to form a stable 1,2,3-triazole ring. beilstein-journals.orgnobelprize.org The CuAAC reaction is renowned for its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous environments), and exceptional regioselectivity. organic-chemistry.orgnih.gov These features make it a highly reliable method for covalently linking the this compound moiety to a wide variety of alkyne-containing molecules. beilstein-journals.org
The mechanism of the CuAAC reaction explains its high rate and specificity. Unlike the uncatalyzed thermal cycloaddition, which is slow and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed process proceeds via a distinct pathway that exclusively produces the 1,4-disubstituted triazole product. nobelprize.orgnih.govrsc.org
The catalytic cycle is generally understood to involve the following key steps:
Formation of a Copper-Acetylide Complex: The copper(I) catalyst first coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide intermediate. rsc.orgnih.gov
Coordination and Cyclization: The azide group of this compound then coordinates to the copper center. This brings the reactants into proximity, allowing the terminal nitrogen of the azide to attack the internal carbon of the alkyne, forming a six-membered copper-containing intermediate. nih.gov
Ring Contraction and Product Release: This intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. nih.gov
This stepwise, metal-mediated mechanism lowers the activation energy significantly compared to the uncatalyzed reaction and strictly controls the orientation of the reactants, ensuring that only the 1,4-disubstituted regioisomer is formed. rsc.orgnih.gov
| Feature | Description | Reference |
|---|---|---|
| Reactants | Aryl Azide (e.g., this compound) and a Terminal Alkyne | nih.gov |
| Catalyst | Copper(I) source, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) | nih.gov |
| Product | 1,4-disubstituted 1,2,3-triazole | nobelprize.orgrsc.org |
| Regioselectivity | Exclusively 1,4-isomer | rsc.org |
| Conditions | Mild, often at room temperature and compatible with aqueous systems | organic-chemistry.org |
The reliability and bioorthogonality of the CuAAC reaction make it an invaluable tool for creating molecular conjugates for chemical biology research. website-files.com By using this compound as a building block, researchers can synthesize a variety of chemical probes. researchgate.net In this context, the piperidinone-based core acts as a scaffold that can be linked to other functional units.
For example, an alkyne-modified reporter tag—such as a fluorophore, a biotin (B1667282) affinity tag, or a mass spectrometry handle—can be "clicked" onto the this compound molecule. The resulting conjugate can then be used in various experimental settings to track, isolate, or identify biological targets without focusing on the inherent biological activity of the probe itself. This strategy enables the study of biological processes by attaching a detectable label to a molecule of interest. mdpi.comresearchgate.net
An important alternative to the CuAAC reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction allows the azide group of this compound to react with a strained cycloalkyne, such as a derivative of cyclooctyne (B158145), without the need for a metal catalyst. jcmarot.commagtech.com.cn The driving force for this reaction is the release of ring strain in the cycloalkyne as it forms the more stable triazole ring. nobelprize.orgjcmarot.com
SPAAC is a key bioorthogonal reaction, particularly valued for applications in living cells or organisms where the potential toxicity of the copper catalyst used in CuAAC is a concern. nih.govresearchgate.net While generally slower than CuAAC, the development of increasingly reactive cyclooctyne derivatives has made SPAAC a widely used tool for in vivo labeling and imaging. nih.govnih.gov The reaction of this compound with a strained alkyne would proceed under physiological conditions, offering a catalyst-free method for conjugation. jcmarot.com
The Staudinger ligation is another powerful bioorthogonal reaction that involves the azide functionality. ysu.amrsc.org This reaction provides a method to form a stable amide bond by reacting the azide group of this compound with a specifically engineered phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. nih.govgoogle.com
The mechanism proceeds in two main stages:
Staudinger Reaction: The phosphine attacks the terminal nitrogen of the azide, leading to the formation of an aza-ylide intermediate with the loss of dinitrogen gas (N₂). ysu.am
Intramolecular Rearrangement and Hydrolysis: The aza-ylide intermediate undergoes a rapid intramolecular reaction, where the nitrogen attacks the adjacent ester trap. Subsequent hydrolysis of the resulting adduct yields a stable amide bond and the corresponding phosphine oxide byproduct. ysu.amgoogle.com
This transformation is highly chemoselective and has been widely used for modifying proteins and other biomolecules. ysu.amraineslab.com It allows the this compound core to be covalently linked to a phosphine-modified molecule, forming a robust amide linkage.
| Reaction | Key Feature | Catalyst | Resulting Linkage | Reference |
|---|---|---|---|---|
| CuAAC | Fast kinetics, high regioselectivity | Copper(I) | 1,2,3-Triazole | organic-chemistry.orgnih.gov |
| SPAAC | Catalyst-free, suitable for in vivo use | None (driven by ring strain) | 1,2,3-Triazole | jcmarot.commagtech.com.cn |
| Staudinger Ligation | Forms a native-like amide bond | None | Amide | ysu.amnih.gov |
Beyond its use in ligation chemistry, the azide group of this compound can be readily reduced to a primary amine, yielding 1-(2-Amino-5-chlorobenzoyl)piperidin-2-one. This transformation is a fundamental step in organic synthesis, as it converts the relatively inert azide into a highly versatile amino group that can participate in a wide range of subsequent reactions, such as amide bond formation or diazotization.
A common and mild method for this reduction is the Staudinger reduction. In this reaction, the azide is treated with a phosphine, such as triphenylphosphine. This forms the same aza-ylide intermediate seen in the Staudinger ligation. raineslab.com However, in the absence of an intramolecular trap, the aza-ylide is simply hydrolyzed by the addition of water to produce the primary amine and phosphine oxide. google.com This method is valued for its mild conditions and compatibility with many other functional groups. Other common methods for azide reduction include catalytic hydrogenation (H₂/Pd-C) or reduction with reagents like tin(II) chloride.
Thermal and Photochemical Decomposition Pathways of Aromatic Azides
The 2-azido group on the benzoyl ring is a high-energy functionality, susceptible to decomposition upon exposure to heat or light. This decomposition typically proceeds through the loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate. The subsequent fate of this nitrene determines the final product structure and is influenced by the reaction conditions and the molecular environment.
Key Decomposition Pathways:
Intramolecular Cyclization: The generated aryl nitrene can react with the adjacent carbonyl group or the piperidin-2-one ring. A common pathway for ortho-carbonyl substituted aryl nitrenes is cyclization to form benzoxazolone or related heterocyclic systems.
Intramolecular C-H Insertion: The nitrene can insert into nearby C-H bonds, such as those on the piperidinone ring or the aromatic ring itself, leading to the formation of new fused ring systems.
Intermolecular Reactions: In the presence of other reagents, the nitrene can undergo various intermolecular reactions, such as addition to alkenes to form aziridines or reaction with amines or alcohols.
The first step in both thermal and photochemical decomposition is the dissociation of the azide into a nitrene and a molecule of nitrogen. researchgate.net Theoretical studies on related azido (B1232118) compounds indicate that this initial dissociation is the rate-determining step. researchgate.net
Table 1: Potential Products from Azide Decomposition
| Reaction Type | Potential Product Structure | Conditions |
|---|---|---|
| Intramolecular Cyclization | Fused heterocyclic systems (e.g., benzoxazolones) | Heat or UV light |
| C-H Insertion | Polycyclic amine derivatives | Heat or UV light |
Reactivity of the Piperidin-2-one Amide and Ring System
The piperidin-2-one moiety contains an N-acyl lactam linkage, which exhibits characteristic amide reactivity, although the cyclic nature and the electron-withdrawing benzoyl group can modify its behavior.
The N-acyl bond (the bond between the benzoyl carbonyl carbon and the lactam nitrogen) is susceptible to cleavage by nucleophiles. This reactivity is a key consideration in the stability and transformation of the molecule.
Hydrolysis: Under acidic or basic conditions, the acyl-nitrogen bond can be hydrolyzed to yield 5-chlorosalicylic acid (after reduction of the azide) and piperidin-2-one. The rate of hydrolysis is influenced by the steric and electronic properties of the N-acyl group. Twisted amides, where the amide bond deviates from planarity, are known to be markedly more sensitive to hydrolysis. acs.org
Aminolysis: Reaction with primary or secondary amines can lead to transamidation, where the piperidin-2-one is displaced to form a new benzamide (B126) derivative. researchgate.net This process is often facilitated by catalysts and can be a useful method for synthesizing diverse amide libraries. researchgate.net
While the lactam nitrogen is already acylated, preventing direct N-alkylation, other positions on the piperidin-2-one ring can be functionalized.
α-Carbon Reactivity: The carbons adjacent to the lactam carbonyl (C3 and C6) can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the α-position.
Ring Functionalization: The piperidin-2-one ring serves as a versatile scaffold. For instance, the methylene (B1212753) group at the 4-position of a related N-Boc-2-aryl-4-methylenepiperidine was successfully functionalized via ozonolysis to a ketone, which could then be converted to other groups like a difluoride. acs.org This demonstrates the potential for modifying the core ring system without disrupting the N-acyl linkage.
Reactivity of the Halogenated Benzoyl Substituent
The 5-chloro-2-azidobenzoyl group has two primary sites of reactivity: the aryl chloride and the exocyclic carbonyl group.
The chlorine atom on the aromatic ring can be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The viability of this reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comsemanticscholar.orgmasterorganicchemistry.com
In this specific molecule, the ortho-azido group and the para-carbonyl group (relative to the chlorine) are both electron-withdrawing, which should activate the chlorine for SNAr.
Factors Influencing SNAr Reactivity:
Nucleophile Strength: Strong nucleophiles like alkoxides, thiolates, or amines are typically required.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are often used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.
Leaving Group: While fluorine is often the best leaving group in SNAr due to its high electronegativity which facilitates the initial nucleophilic attack, chlorine is still a viable leaving group. masterorganicchemistry.com
Table 2: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product of Chlorine Displacement |
|---|---|
| Sodium methoxide (B1231860) (NaOMe) | 1-(2-Azido-5-methoxybenzoyl)piperidin-2-one |
| Sodium hydrosulfide (B80085) (NaSH) | 1-(2-Azido-5-mercaptobenzoyl)piperidin-2-one |
The exocyclic carbonyl group of the benzamide moiety is an electrophilic center and can undergo addition reactions with various nucleophiles. nih.gov However, its reactivity is generally less than that of ketones or aldehydes due to the resonance donation from the adjacent nitrogen atom.
Reduction: The carbonyl group can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would also likely reduce the azide group. Milder reducing agents might selectively reduce the carbonyl to an alcohol, but this can be challenging in the presence of the azide.
Addition of Organometallic Reagents: Organolithium or Grignard reagents can add to the carbonyl group. nih.gov However, these strong nucleophiles/bases might also react at other sites, such as the α-carbon of the piperidinone ring or the azide group, leading to a mixture of products. The transformation of amides with organometallic reagents often generates a tetrahedral intermediate whose subsequent reaction pathway is key to the final product. nih.gov
Molecular Design Principles and Exploration of Structural Analogues
Structure-Activity Relationship (SAR) Design Strategies for Chemical Probe Development
The foundation of the SAR strategy for "1-(2-Azido-5-chlorobenzoyl)piperidin-2-one" is centered on the independent and synergistic modulation of its two main structural features: the azido-benzoyl moiety and the piperidin-2-one ring. Through systematic alterations of these fragments, researchers can probe the specific molecular interactions essential for its function.
The substituted benzoyl ring is a crucial pharmacophore, with its electronic and steric characteristics being primary determinants of molecular recognition. nih.govnih.gov
The specific "2-azido-5-chloro" substitution pattern on the benzoyl ring is a result of deliberate design to optimize target engagement. The ortho-azido group is frequently utilized as a photoaffinity labeling tool. rsc.orgtandfonline.com Upon exposure to UV light, this group can form a highly reactive nitrene, enabling it to covalently bond with and label interacting proteins. frontiersin.orgnih.gov The placement of the electron-withdrawing chlorine atom at the 5-position modulates the reactivity of the azide (B81097) group and the electronic landscape of the benzoyl ring, which can be pivotal for binding affinity. quora.comlibretexts.org
A comprehensive SAR profile would necessitate data on the comparative activities of various positional isomers. For example, comparing the 2-azido-5-chloro isomer with a 4-azido-3-chloro variant or other regioisomers would clarify the significance of this specific arrangement for the probe's intended biological function.
To further investigate the electronic and steric requirements for activity, the chlorine atom at the 5-position can be substituted with other halogens or different functional groups. libretexts.orgnih.gov Halogens are known to be deactivating yet ortho-para directing in electrophilic aromatic substitution, a characteristic that is due to the interplay of their inductive and resonance effects. quora.comaakash.ac.in
Table 1: Impact of Substituents at the 5-position of the Benzoyl Ring
| Substituent at 5-position | Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|---|---|
| Cl | Chlorine | 3.16 | 1.75 | Electron-withdrawing | Establishes a baseline for activity. |
| F | Fluorine | 3.98 | 1.47 | Strongly electron-withdrawing | May enhance binding through specific interactions like hydrogen bonding; its smaller size could reduce steric hindrance. libretexts.org |
| Br | Bromine | 2.96 | 1.85 | Electron-withdrawing | Its larger size might lead to beneficial steric interactions or, conversely, cause steric clashes. libretexts.org |
| I | Iodine | 2.66 | 1.98 | Less electron-withdrawing | Its larger size and potential for halogen bonding could significantly alter binding affinity and selectivity. libretexts.org |
| CH₃ | Methyl | 2.55 (for Carbon) | ~2.00 | Electron-donating | Reverses the electronic effect from withdrawing to donating, which can probe the importance of this property for target interaction. |
| NO₂ | Nitro | 3.04 (for Nitrogen) | - | Strongly electron-withdrawing | Can significantly alter the electronic profile of the ring and may introduce new binding interactions. |
These systematic variations enable a detailed mapping of the steric and electronic demands of the binding pocket. For instance, an increase in activity with the size of the halogen (F < Cl < Br < I) might indicate the presence of a hydrophobic pocket that accommodates larger substituents. Conversely, if the highest activity is observed with the most electronegative substituent (F), it could point to the importance of a specific electronic interaction. libretexts.orgmsu.edu
Modifying the size of the lactam ring can have a significant impact on the molecule's conformational flexibility and the spatial orientation of the benzoyl group. nih.govnih.gov
Table 2: Influence of Lactam Ring Size on Molecular Properties
| Lactam Ring | Ring Size | Number of Atoms | Conformational Flexibility | Potential Impact on Activity |
|---|---|---|---|---|
| Pyrrolidin-2-one (γ-butyrolactam) | 5-membered | 5 | More rigid | A more constrained conformation might result in higher selectivity if it pre-organizes the molecule in the optimal binding pose. nih.govnih.gov |
| Piperidin-2-one (δ-valerolactam) | 6-membered | 6 | Intermediate flexibility (chair/boat conformations) | Represents the flexibility of the parent structure. whiterose.ac.uk |
| Azepanone (ε-caprolactam) | 7-membered | 7 | More flexible | Increased flexibility could permit adaptation to various binding pockets but might also lead to an entropic penalty upon binding, potentially lowering affinity. |
By synthesizing and evaluating analogues with these varied ring systems, researchers can ascertain the optimal level of conformational constraint needed for potent and selective activity.
Substitution on the piperidin-2-one ring can introduce a chiral center. researchgate.net The synthesis and testing of individual enantiomers are crucial if the biological target is chiral, as is the case for most proteins. nih.govresearchgate.net One enantiomer may fit into a binding site more effectively than the other, resulting in significant differences in biological activity. researchgate.net
For instance, adding a methyl group at the 3-position of the piperidin-2-one ring would create a chiral center. The (R)- and (S)-enantiomers would then need to be synthesized and assessed separately to determine if the target protein exhibits a stereochemical preference. This can provide valuable insights into the three-dimensional architecture of the binding site. researchgate.net
Impact of Linker Chemistry and Length on Molecular Architecture for Conjugation
The 2-azido group on the benzoyl ring of this compound is a key functional handle for its use in linker chemistry. This azide moiety allows the compound to participate in highly efficient and specific chemical reactions known as "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are central to modern bioconjugation strategies, enabling the stable connection of the compound to other molecules of interest.
In the context of molecular architecture, the length of the linker is a critical parameter. For example, in the design of Proteolysis Targeting Chimeras (PROTACs), the linker must be of an optimal length to span the distance between a target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex. A linker that is too short may lead to steric hindrance, while an excessively long linker might result in unproductive binding modes. The piperidin-2-one and the benzoyl ring of the title compound provide a defined starting point for the linker, to which chains of varying lengths, such as polyethylene (B3416737) glycol (PEG) or alkyl units, can be attached via the triazole linkage.
The chemistry of the linker also impacts the physicochemical properties of the final conjugate. The triazole ring formed through click chemistry is polar and capable of forming hydrogen bonds, which can influence the solubility and cell permeability of the molecule. The rigidity of the triazole can be complemented by the incorporation of flexible elements like PEG chains to achieve a balance of conformational freedom and pre-organization.
| Linker Component | Key Features in Conjugation | Impact on Molecular Architecture |
| 2-Azido Group | Enables "click chemistry" (CuAAC, SPAAC) for efficient and specific ligation. | Forms a stable and rigid triazole linkage. |
| Triazole Linkage | Metabolically stable, planar, and introduces hydrogen bonding capabilities. | Provides defined spacing and rigidity to the linker. |
| PEG/Alkyl Chains | Can be appended to the triazole to modulate linker length and flexibility. | Controls the distance between conjugated moieties and influences solubility. |
| Piperidin-2-one Ring | Provides a conformationally constrained scaffold. | Influences the initial trajectory and conformational preferences of the linker. |
Design of Heterobifunctional Molecules Incorporating the Compound as a Building Block
Heterobifunctional molecules are compounds that contain two different reactive or binding moieties connected by a chemical linker. This compound is an ideal starting point for the synthesis of such molecules due to its azide functionality, which allows for the modular attachment of a second functional unit.
PROTACs are a prominent class of heterobifunctional molecules designed to induce the degradation of specific target proteins within cells. nih.govnih.gov They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. nih.gov The design of the linker is critical for the efficacy of a PROTAC. nih.gov
The compound this compound can serve as a precursor to a PROTAC linker. For example, the piperidin-2-one end could be part of a ligand for an E3 ligase or a target protein, or it could simply be a structural component of the linker itself. The azide group is then available for conjugation to the other binding moiety, which would be functionalized with an alkyne. This modular approach, facilitated by click chemistry, allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to identify the optimal degrader. nih.gov
The design principles for incorporating this building block into a PROTAC linker focus on:
Vectorial Control: The rigid benzoyl and piperidinone groups can help to control the directionality of the linker, influencing how the two binding partners are presented to each other.
Conformational Rigidity: The piperidinone ring and the triazole formed from the azide can introduce rigidity into the linker, which can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. nih.gov
Beyond targeted protein degradation, the azide functionality of this compound makes it a valuable tool for creating chemical probes to study biological systems. By using click chemistry, a variety of reporter groups can be conjugated to this core structure.
For instance, the attachment of a fluorescent tag, such as a derivative of fluorescein (B123965) or rhodamine containing an alkyne group, would allow for the visualization of the molecule's localization within cells or tissues using fluorescence microscopy. This can be invaluable for understanding the distribution and uptake of a potential drug candidate.
Similarly, affinity labels can be conjugated to the compound. These are reactive groups that can form a covalent bond with a target protein, allowing for the identification of binding partners. The azide group provides a bioorthogonal handle to attach such labels without interfering with the primary binding interactions of the molecule.
| Application | Conjugation Partner (with alkyne) | Purpose of Conjugation |
| Fluorescent Probes | Fluorescent dyes (e.g., fluorescein, rhodamine) | To visualize the subcellular localization and trafficking of the molecule. |
| Affinity-Based Probes | Biotin (B1667282), photo-crosslinkers | To identify and isolate binding partners of the molecule from complex biological mixtures. |
| Drug Delivery Systems | Targeting ligands (e.g., peptides, antibodies) | To direct a therapeutic agent to a specific cell type or tissue. |
Conformational Analysis and Molecular Dynamics in Relation to Substituent Effects
The piperidin-2-one ring is a six-membered heterocycle that is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The relative energies of these conformations are influenced by the substituents on the ring. In this case, the large N-benzoyl group will have a significant impact on the ring's preferred pucker.
The substituents on the benzoyl ring also play a critical role:
The ortho-azido group is relatively bulky and will create steric hindrance with the adjacent carbonyl group and the piperidinone ring. This steric clash will likely force the benzoyl ring to be twisted out of the plane of the amide bond, influencing the rotational barrier and the preferred dihedral angle.
The para-chloro group is an electron-withdrawing substituent. While its steric impact is minimal, it will affect the electronic properties of the benzoyl ring and the amide bond. This can have subtle effects on bond lengths and angles, as well as the energy of different conformations.
Molecular dynamics simulations can provide insights into the dynamic behavior of this molecule, revealing the accessible conformations and the transitions between them. Such studies would likely show that the molecule is not static but rather explores a range of conformations, with the ortho-azido group being a major determinant of the rotational dynamics around the N-benzoyl bond.
| Molecular Fragment | Conformational Feature | Influencing Factors |
| Piperidin-2-one Ring | Chair, boat, and twist-boat conformations. | N-benzoyl substituent. |
| N-C(O) Amide Bond | Restricted rotation leading to rotamers. | Partial double-bond character, steric hindrance from substituents. nih.govnih.govresearchgate.net |
| 2-Azido-5-chlorobenzoyl Group | Non-planar orientation relative to the amide. | Steric repulsion from the ortho-azido group. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one, a DFT study would provide crucial information about its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can map the electrostatic potential (ESP) surface of the molecule, revealing the distribution of charge. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, which is critical for understanding its interactions with other molecules.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
Prediction of Spectroscopic Properties and Reaction Pathways
Quantum chemical calculations can predict various spectroscopic properties of this compound. For instance, theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, predictions of NMR chemical shifts can assist in the structural elucidation of the compound.
Moreover, these methods can be used to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, a theoretical investigation could predict the feasibility and kinetics of reactions involving the azide (B81097) or amide functionalities of the molecule. This is particularly relevant for understanding its potential thermal or photochemical reactivity.
Molecular Modeling and Simulation Studies
While quantum chemistry focuses on the electronic level, molecular modeling and simulation techniques are used to study the larger-scale behavior and dynamics of molecules. mdpi.com
Conformational Analysis and Energy Landscape Exploration
The three-dimensional structure of this compound is not rigid. The piperidin-2-one ring and the rotatable bond between the benzoyl group and the piperidinone nitrogen allow for multiple conformations. Conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. An energy landscape map could be generated to visualize the relative energies of different conformers and the energy barriers between them.
Molecular Dynamics Simulations to Understand Flexibility and Stability
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule over time. nih.govnih.gov By simulating the movements of the atoms in this compound, MD can reveal its flexibility and structural stability in different environments, such as in a solvent or interacting with a biological target. These simulations can highlight which parts of the molecule are most mobile and how it might adapt its shape upon binding to a receptor.
In Silico Screening and Library Design for Hypothetical Intermolecular Interactions
In silico screening techniques could be used to predict how this compound might interact with a library of known biological targets. Molecular docking, a key component of in silico screening, would predict the preferred binding orientation and affinity of the molecule to a specific protein's active site. mdpi.com This can provide initial hypotheses about its potential biological activity.
Furthermore, based on the structural and electronic properties of this compound, a virtual library of related compounds could be designed. By systematically modifying different parts of the molecule (e.g., the substituents on the phenyl ring), computational methods can be used to predict which modifications would lead to improved properties, such as enhanced binding affinity or better pharmacokinetic profiles.
Analysis of Intermolecular Interactions
The study of intermolecular interactions is fundamental in computational and theoretical chemistry, providing critical insights into the solid-state arrangement of molecules, which in turn governs their physical properties. For the compound this compound, a detailed analysis of its structure reveals several functional groups capable of engaging in a variety of non-covalent interactions. These interactions are expected to dictate the crystal packing and supramolecular architecture. While direct crystallographic studies for this specific molecule are not widely available, a theoretical investigation based on its constituent moieties—the 2-azido-5-chlorobenzoyl group and the piperidin-2-one ring—allows for a comprehensive prediction of its intermolecular bonding behavior.
Hydrogen Bonding Networks (N–H···O, C–H···O, C–H···N)
Hydrogen bonds are highly directional, strong, non-covalent interactions crucial for molecular recognition and crystal engineering. The structure of this compound possesses multiple hydrogen bond donors and acceptors, suggesting the formation of complex and robust networks.
N–H···O Interactions: The most prominent hydrogen bond donor is the secondary amine (N–H) of the piperidin-2-one ring. The primary acceptors are the oxygen atoms of the benzoyl carbonyl group and the lactam carbonyl group. In related crystal structures, such as co-crystals of piperidin-2-one with chloranilic acid, N–H···O hydrogen bonds are observed to link molecules, forming distinct networks. nih.gov These interactions are expected to be a dominant feature in the crystal packing of the title compound, potentially leading to the formation of dimers or chains.
C–H···N Interactions: The terminal nitrogen atom of the azido (B1232118) (N₃) group can function as a hydrogen bond acceptor. Hirshfeld surface analysis of related compounds, such as 2-amino-4-chlorobenzonitrile, reveals that N···H contacts are among the most dominant intermolecular interactions. analis.com.my Therefore, C–H···N interactions between the aromatic or aliphatic C-H groups and the azido nitrogen are plausible. Furthermore, studies on α-azido amides suggest the possibility of intramolecular hydrogen bonding, which can influence molecular conformation and reactivity. mdpi.com
| Interaction Type | Potential Donor | Potential Acceptor | Expected Significance |
|---|---|---|---|
| N–H···O | Piperidin-2-one N–H | Benzoyl C=O, Piperidin-2-one C=O | High (Primary interaction) |
| C–H···O | Aromatic C–H, Aliphatic C–H | Benzoyl C=O, Piperidin-2-one C=O | Medium (Stabilizing) |
| C–H···N | Aromatic C–H, Aliphatic C–H | Azido Group (N₃) | Medium (Stabilizing) |
π-Stacking and Halogen Bonding Interactions
Interactions involving aromatic rings and halogen substituents are critical for defining the three-dimensional assembly of molecules.
π-Stacking Interactions: The electron-deficient 2-azido-5-chlorophenyl ring is capable of engaging in π-π stacking interactions. Theoretical calculations on chlorobenzene (B131634) clusters show a preference for parallel-displaced or T-shaped geometries over a perfect sandwich configuration to minimize electrostatic repulsion. nih.govmarquette.eduresearchgate.net The presence of strong electron-withdrawing azido and chloro groups modifies the quadrupole moment of the aromatic ring, likely favoring offset stacking arrangements that contribute to crystal cohesion. mdpi.com These interactions often work in concert with hydrogen bonds to build complex supramolecular structures. researchgate.net
Halogen Bonding Interactions: The chlorine atom on the benzoyl ring can participate in halogen bonding. This occurs when a region of positive electrostatic potential (the σ-hole) on the halogen atom interacts with a Lewis base. nih.gov In the case of this compound, potential halogen bond acceptors include the oxygen atoms of the carbonyl groups or the nitrogen atoms of the azido group of an adjacent molecule. Studies have shown that halogen bonding can be a strong and directional interaction, comparable in strength to classical hydrogen bonds, and can effectively compete with or complement π-stacking in directing crystal assembly. rsc.orgresearchgate.net
| Interaction Type | Participating Groups | Typical Geometry | Expected Significance |
|---|---|---|---|
| π-Stacking | 2-Azido-5-chlorophenyl rings | Parallel-displaced, T-shaped | High (Major packing force) |
| Halogen Bonding | Aromatic C–Cl (donor) and C=O or N₃ (acceptor) | Directional (C–Cl···O/N) | Medium to High |
Chalcogen Bonds and Other Non-Covalent Interactions
Beyond the primary interactions, a complete analysis considers other subtle but important non-covalent forces.
Chalcogen Bonds: Chalcogen bonds are non-covalent interactions involving Group 16 elements (O, S, Se, Te) as the electrophilic center. nih.gov The title compound contains oxygen atoms in its carbonyl groups. While oxygen is the lightest chalcogen and generally a weak chalcogen bond donor, its lone pairs make it an excellent acceptor for other interactions like hydrogen and halogen bonds. Quantum calculations on chalcogenadiazole dimers show that chalcogen bonding is most significant for heavier chalcogens like S and Te. nih.gov Therefore, while technically possible, strong, structure-defining chalcogen bonds involving the oxygen atoms as donors are not expected to be a primary organizing interaction in the crystal structure of this compound compared to the more dominant forces already discussed.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "1-(2-Azido-5-chlorobenzoyl)piperidin-2-one". Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the piperidin-2-one moiety, the protons on the aliphatic ring are expected to appear as complex multiplets in the upfield region. In related 2,6-diarylpiperidin-4-one structures, these piperidine (B6355638) protons show distinct signals, which are influenced by the ring's conformation. nih.gov The aromatic protons of the 5-chloro-2-azidobenzoyl group would resonate in the downfield region, typically between 7.0 and 8.0 ppm. Their splitting patterns (doublets, doublet of doublets) and coupling constants would confirm their relative positions on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the piperidin-2-one lactam ring is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aliphatic carbons of the piperidine ring would appear in the upfield region (approximately 20-50 ppm). The aromatic carbons of the benzoyl group would be observed in the 120-140 ppm range, with the carbon attached to the chlorine atom and the carbon attached to the azide (B81097) group showing distinct shifts due to the electronic effects of these substituents. For instance, in 3-chlorobenzoic acid, aromatic carbons resonate at specific ppm values that help identify their position. rsc.org
2D-NMR Spectroscopy: To definitively assign all proton and carbon signals, 2D-NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to map out the spin systems within the piperidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the piperidine ring's CH and CH₂ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties Note: These are estimated values based on analogous structures. Actual values may vary.
| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Piperidin-2-one Ring | C=O | - | ~170 |
| CH₂ (adjacent to N) | ~3.5 - 3.8 | ~45 - 50 | |
| Other CH₂ | ~1.8 - 2.5 | ~20 - 35 | |
| Benzoyl Ring | C=O | - | ~168 |
| C-Cl | - | ~130 - 135 | |
| C-N₃ | - | ~135 - 140 | |
| Aromatic CH | ~7.2 - 7.8 | ~125 - 132 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (ESI-HRMS, EI-MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of "this compound" (C₁₂H₁₁ClN₄O₂). This confirmation is critical to verify the identity of the synthesized compound.
Electron Ionization-Mass Spectrometry (EI-MS): EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For aryl azides, a characteristic and often dominant fragmentation pathway is the loss of a molecule of nitrogen (N₂), corresponding to a loss of 28 mass units from the molecular ion. researchgate.netacs.org The subsequent fragmentation would likely involve cleavage at the amide bond, leading to ions corresponding to the 5-chloro-2-azidobenzoyl cation and the piperidin-2-one cation. Further fragmentation of the benzoyl portion and the piperidinone ring would also be expected. nih.govmiamioh.edu Analysis of these fragments helps to piece together the molecular structure. youtube.com
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Predicted m/z (for ³⁵Cl) |
| [M]⁺ | Molecular Ion | 278.06 |
| [M-N₂]⁺ | Loss of Nitrogen | 250.06 |
| [C₇H₄ClN₃O]⁺ | 2-Azido-5-chlorobenzoyl cation | 181.01 |
| [C₅H₈NO]⁺ | Piperidin-2-one cation | 98.06 |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., azide, carbonyl stretches)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For "this compound," the IR spectrum would be dominated by two key absorptions:
Azide (N₃) Stretch: The azide group gives rise to a very strong and sharp absorption band in the region of 2100-2270 cm⁻¹. libretexts.org This peak is highly characteristic and a clear indicator of the presence of the azide functionality. Studies on various aryl azides confirm this intense absorption band near 2100 cm⁻¹. publish.csiro.auresearchgate.net
Amide Carbonyl (C=O) Stretch: The carbonyl group of the tertiary amide within the six-membered lactam ring will produce a strong absorption band. For N-acyl lactams, this stretch typically appears in the range of 1670-1710 cm⁻¹. The exact position can be influenced by ring strain and the electronic effects of the attached benzoyl group.
Other significant peaks would include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidinone ring (below 3000 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (N=N⁺=N⁻) | Asymmetric Stretch | ~2120 | Strong, Sharp |
| Amide Carbonyl (C=O) | Stretch | ~1690 | Strong |
| Aromatic C=C | Stretch | ~1475, 1590 | Medium |
| Aliphatic C-H | Stretch | ~2850-2950 | Medium |
| Aromatic C-H | Stretch | ~3050-3100 | Medium-Weak |
| C-Cl | Stretch | ~700-800 | Medium |
X-ray Crystallography for Solid-State Structural Determination of Analogues and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for "this compound" may not be publicly available, analysis of analogous structures provides significant insight into the expected solid-state conformation and intermolecular interactions.
Studies on related N-benzoylpiperidine and benzimidazolinyl piperidine derivatives reveal detailed structural information. researchgate.netnih.govresearchgate.net A crystallographic analysis of the target compound would determine:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the preferred conformation of the piperidinone ring (e.g., chair, boat) and the relative orientation of the benzoyl group.
Planarity: The planarity of the benzoyl ring and the amide bond can be assessed.
Crystal Packing: It would elucidate how the molecules are arranged in the crystal lattice. This is governed by intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially weak C-H···O or C-H···N hydrogen bonds. The analysis would reveal any π-stacking interactions between the aromatic rings of adjacent molecules.
This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC/MS)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A typical setup for "this compound" would involve:
Mode: Reversed-phase chromatography.
Stationary Phase: A C18 (octadecylsilyl) column.
Mobile Phase: A gradient mixture of an aqueous solvent (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier) and an organic solvent like acetonitrile (B52724) or methanol.
Detection: A UV detector set to a wavelength where the aromatic benzoyl group strongly absorbs (e.g., ~254 nm).
The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Methodologies for analyzing related primary aromatic amines often employ UPLC (an advanced form of HPLC) with mass spectrometric detection for enhanced sensitivity and selectivity. lcms.cz
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS separates compounds based on their volatility and boiling point, followed by mass analysis. While the target molecule may have limited thermal stability due to the azide group, GC/MS can be a powerful tool for analyzing related, more stable amides. google.com It is particularly useful for identifying volatile impurities. For complex matrices, sample preparation steps like supported liquid extraction may be employed before GC/MS analysis to isolate aromatic amines. glsciences.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in peak identification. oup.com
Future Research Directions and Potential Applications in Chemical Research
Development of Novel and Sustainable Synthetic Routes for Complex Analogues
The future synthesis of analogues based on the 1-(2-azido-5-chlorobenzoyl)piperidin-2-one scaffold will likely move beyond traditional methods towards more efficient and sustainable strategies. Modern organic chemistry provides numerous avenues for creating a diverse library of related compounds for various applications.
Key areas of development include:
Late-Stage Functionalization: Introducing complexity at a late stage in the synthesis allows for the rapid diversification of the core structure. Future work could focus on C-H activation methods to modify the piperidine (B6355638) ring or the aromatic system, enabling the introduction of new functional groups without de novo synthesis.
Photochemical and Electrochemical Synthesis: Leveraging the inherent reactivity of the azide (B81097) group or other parts of the molecule under photochemical or electrochemical conditions can provide novel synthetic pathways. For instance, photochemical methods could be used to generate bicyclic piperidinones from related diene precursors. nih.gov
Organocatalysis: The use of small organic molecules as catalysts for the enantioselective synthesis of substituted piperidines is a well-established field. nih.gov Applying these methods could yield chiral analogues of the title compound, which is crucial for studying interactions with biological systems.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters, particularly when handling energetic intermediates like organic azides.
Table 1: Comparison of Synthetic Strategies for Analogue Development
| Synthetic Strategy | Potential Advantages | Focus Area for Analogues | Relevant Concepts |
|---|---|---|---|
| Late-Stage C-H Activation | Rapid diversification, atom economy | Modification of the piperidine or aryl rings | Transition-metal catalysis |
| Organocatalysis | Access to enantiomerically pure compounds | Chiral piperidine scaffolds | Asymmetric synthesis |
| Flow Chemistry | Enhanced safety, scalability, process control | Large-scale production of the core scaffold | Process chemistry, reaction engineering |
| Photochemical Cycloadditions | Access to unique, complex polycyclic structures | Bicyclic and bridged piperidinone derivatives | Pericyclic reactions nih.gov |
Exploration of Advanced Click Chemistry Applications Beyond Simple Conjugation
The aryl azide group is a key functional handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netnih.gov While these reactions are excellent for simple ligation, future research can explore more sophisticated applications.
Triazole as a Functional Moiety: The resulting 1,2,3-triazole ring is often viewed as a stable linker. However, it can also act as a pharmacophore, a ligand for metal ions, or a key component in supramolecular chemistry. Research could focus on designing cycloaddition reactions where the triazole product plays an active role in the function of the final molecule, rather than being a passive connector. nih.gov
Advanced Bioorthogonal Reactions: Moving beyond CuAAC, which has toxicity concerns in living systems due to the copper catalyst, strain-promoted versions (SPAAC) are more suitable for biological applications. researchgate.netmdpi.com Future work could involve developing analogues of this compound that are optimized for rapid kinetics in SPAAC reactions.
Alternative Click Reactions: Other click-type reactions involving azides could be explored. This includes the Staudinger ligation with phosphines, which has been used for protein modification and the activation of small molecules. d-nb.infonih.gov Investigating the kinetics and mechanism of such reactions with this specific scaffold could open new avenues for its use as a chemical probe. d-nb.info
Integration into Chemo-proteomics and Activity-Based Profiling Probes (methodological focus)
Chemo-proteomics and activity-based protein profiling (ABPP) are powerful techniques to study protein function and identify drug targets directly in complex biological systems. nih.govrsc.org The this compound structure is an ideal starting point for designing activity-based probes (ABPs).
Methodologically, the development of such probes would involve several key steps:
Probe Design and Synthesis: The core structure contains the aryl azide, which can serve as a photoactivatable "warhead." Upon irradiation with light, it generates a highly reactive nitrene that can covalently bind to nearby proteins. sioc.ac.cnacs.org To make it a functional ABP, a reporter tag, such as a terminal alkyne, would be incorporated into the piperidin-2-one ring. This creates a bifunctional probe for a two-step labeling approach. nih.gov
Two-Step Protein Labeling: The probe is first introduced into a biological sample (e.g., cell lysate or live cells). Photoactivation triggers covalent cross-linking to interacting proteins. acs.org In the second step, a reporter molecule (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) containing a complementary azide or alkyne is attached via click chemistry. nih.gov
Target Identification and Validation: Biotin-tagged proteins are enriched using avidin (B1170675) affinity chromatography. The captured proteins are then digested and identified using liquid chromatography-mass spectrometry (LC-MS/MS), revealing the potential protein targets of the original compound. acs.orgresearchgate.net
This methodological focus allows for the identification of specific protein interactions in a spatiotemporally controlled manner, overcoming limitations of traditional affinity-based probes. acs.orgnih.gov
Computational Design of Next-Generation Analogues for Specific Chemical Purposes
Computational chemistry offers a powerful toolkit for the rational design of next-generation analogues of this compound with tailored properties. By using computational models, researchers can predict the behavior of new compounds before their synthesis, saving time and resources.
Key computational approaches include:
Molecular Docking and Dynamics: If a specific protein target is hypothesized, molecular docking can predict the binding mode and affinity of new analogues. Subsequent molecular dynamics (MD) simulations can assess the stability of the protein-ligand complex over time.
Quantum Mechanics (QM): QM calculations can be used to study the electronic properties of the molecule. For example, these calculations can predict the optimal wavelength for photoactivation of the azide group or investigate the reactivity of the resulting nitrene intermediate.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of analogues and measuring a specific property (e.g., cell permeability, photoreactivity, or binding affinity), a QSAR model can be built. This model can then predict the properties of a much larger set of virtual compounds, guiding the selection of the most promising candidates for synthesis.
Table 2: Computational Methods for Analogue Design
| Computational Method | Purpose | Predicted Properties |
|---|---|---|
| Molecular Docking | Predict binding to a target protein | Binding affinity, binding pose |
| Molecular Dynamics (MD) | Assess stability of protein-ligand complex | Conformational changes, interaction stability |
| Quantum Mechanics (QM) | Study electronic structure and reactivity | Excitation energies, reaction pathways, spectral properties |
| QSAR | Correlate chemical structure with activity | Biological activity, permeability, toxicity |
Investigation of Reactivity under Diverse Conditions (e.g., photocatalysis, electrochemistry)
The activation of the aryl azide group is traditionally achieved using UV light, which can be damaging to biological systems and lacks functional group tolerance. nih.gov Future research should explore milder and more selective activation methods.
Visible-Light Photocatalysis: Transition metal photocatalysts (e.g., based on Ruthenium or Iridium) or organic dyes can activate aryl azides using lower-energy visible light. sioc.ac.cnnih.gov This is achieved through either an energy transfer or electron transfer mechanism. sioc.ac.cnresearchgate.net Applying these methods to this compound could enable its use for protein labeling in living cells with high spatiotemporal precision and minimal photodamage. sioc.ac.cnresearchgate.net The generated nitrenes can participate in a variety of C-N bond-forming reactions, opening up new synthetic possibilities. nih.gov
Electrochemistry: Electrochemical methods offer a reagent-free approach to induce chemical transformations. The azide group can be electrochemically reduced to an amine or otherwise activated. orientjchem.orgacs.org This approach allows for precise control over the reaction by tuning the applied voltage. It could be used to trigger the release of a cargo molecule, initiate a polymerization, or generate reactive intermediates for synthesis under mild conditions. nih.govrsc.org Investigating the cyclic voltammetry of this compound would be the first step in exploring its electrochemical reactivity. orientjchem.org
By exploring these advanced activation methods, the utility of this compound and its analogues can be expanded significantly, both in materials science and in chemical biology.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Azido-5-chlorobenzoyl)piperidin-2-one, and how can reaction efficiency be optimized?
Methodological Answer:
- Core Synthesis Steps : Begin with nucleophilic substitution between 5-chloro-2-azidobenzoic acid derivatives and piperidin-2-one, followed by benzoylation. Optimize reaction efficiency by adjusting parameters such as temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents.
- Catalyst Selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance acyl transfer efficiency.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatographic Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%).
- Spectroscopic Confirmation :
- NMR : Confirm benzoyl and piperidinone proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidinone carbonyl at ~170 ppm in ¹³C NMR).
- IR : Verify azide stretching vibrations (~2100 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z 293.7 for C₁₂H₁₀ClN₅O₂) .
Q. What stability considerations are critical for handling the azide functional group in this compound?
Methodological Answer:
- Light and Temperature Sensitivity : Store at –20°C in amber vials to prevent photolytic decomposition. Avoid prolonged exposure to temperatures >40°C.
- Solvent Compatibility : Use aprotic solvents (e.g., DMSO, DMF) to minimize hydrolysis. Test stability via periodic HPLC checks over 72 hours .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in click chemistry applications?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model azide-alkyne cycloadditions. Calculate activation energies for Huisgen reactions with terminal alkynes.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using tools like COMSOL Multiphysics or Gaussian. Validate predictions with experimental kinetic data (e.g., rate constants via UV-Vis monitoring) .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Factor Selection : Test variables like temperature (50–70°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) using a 2³ factorial design.
- Response Surface Methodology (RSM) : Analyze interactions between factors to identify optimal conditions. For example, a central composite design might reveal that 60°C with 10 mol% EDCI in THF maximizes yield (e.g., 85% ± 3%) .
Q. How to resolve contradictions between theoretical predictions and experimental spectroscopic data?
Methodological Answer:
- Hypothesis Testing : If NMR signals deviate from DFT-predicted shifts, consider tautomerism or solvent-induced effects. Re-run calculations with explicit solvent models (e.g., PCM in Gaussian).
- Crystallographic Validation : Perform X-ray diffraction (as in IUCrData protocols) to confirm solid-state structure. Compare with computational geometry .
Q. What methodologies enable the study of this compound’s potential biological activity?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina or MOE to screen against targets like kinases or GPCRs. Prioritize targets with high docking scores (e.g., <–8.0 kcal/mol).
- In Vitro Assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ in cancer cell lines) and validate selectivity using counter-screens against non-target proteins .
Methodological Framework for Contradictory Data Analysis
- Root-Cause Analysis : For inconsistent HPLC purity results, compare column batches, detector calibration, and sample preparation protocols.
- Cross-Validation : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to identify outliers. Use RSD thresholds (<5%) for acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
